4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde
Description
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is a key building block in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its structure comprises a benzimidazole core (two nitrogen atoms in a fused bicyclic aromatic system) linked to two benzaldehyde groups at the 4 and 7 positions. This compound is notable for its rigidity, π-conjugation, and ability to form ordered porous networks via condensation reactions . Applications span catalysis, ion conduction, and light-harvesting materials, with performance influenced by its electronic properties and structural adaptability .
Properties
IUPAC Name |
4-[7-(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-11-14-1-5-16(6-2-14)18-9-10-19(21-20(18)22-13-23-21)17-7-3-15(12-25)4-8-17/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZRPFNGSBOFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the condensation of 4,7-diaminobenzimidazole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzoic acid.
Reduction: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzyl alcohol.
Substitution: Various nitro or halogenated derivatives of the benzimidazole core.
Scientific Research Applications
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its benzimidazole core and aldehyde groups. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Modifications
Table 1: Key Compounds for Comparison
Core Heteroatom Effects
Benzimidazole vs. Benzothiadiazole/Benzoselenadiazole :
- Electronic Properties : The benzimidazole core (N-containing) is electron-rich compared to the electron-deficient benzothiadiazole (S) and benzoselenadiazole (Se) cores. This difference significantly impacts charge-transfer efficiency. For example, BTDBA-based COFs exhibit superior photo-induced electron transfer (PET) for tumor ablation and hydrogen generation, while benzimidazole frameworks excel in proton conduction due to hydrogen-bonding networks .
- Photocatalytic Performance : In dehalogenation reactions, benzoselenadiazole (BSD) shows higher activity than benzothiadiazole (BD) due to selenium's stronger electron-withdrawing effect, achieving 79% yield in TPE-BSD-COF vs. 68% in TPE-BD-COF .
Thermal and Chemical Stability : Benzimidazole-based COFs (e.g., LZU-72/76) demonstrate robust crystallinity and stability up to 400°C, whereas BTDBA frameworks (e.g., NUST-28) exhibit comparable thermal resilience but enhanced chemical stability in acidic environments .
Substituent Effects
- Methylation at N1 : The methylated derivative (CAS: 2092907-94-1) introduces steric hindrance and reduces hydrogen-bonding capacity, making it less suitable for proton conduction but ideal for flexible ion-conductive materials. EO-BIm-iCOF, derived from methylated benzimidazole, achieves 10<sup>−3</sup> S cm<sup>−1</sup> ion conductivity via ethylene oxide chain integration .
- Chiral Functionalization : Introducing a pyrrolidine group creates chiral COFs (LZU-72/76) with enantioselective catalytic activity (e.r. up to 94:6), a feature absent in the parent benzimidazole compound .
Application-Specific Performance
Catalysis :
Sensing and Detection :
- Proton Conduction: Non-methylated benzimidazole COFs achieve proton conductivity of 10<sup>−2</sup> S cm<sup>−1</sup> under humid conditions, whereas methylated versions prioritize flexibility over ionic mobility .
Biological Activity
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde, also known as BFBZ, is a compound with the molecular formula C21H14N2O2 and a molecular weight of approximately 326.35 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of BFBZ, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzimidazole core followed by aldehyde functionalization. Various synthetic pathways have been documented, though specific methods may vary based on desired purity and yield.
Biological Activity Overview
The biological activities of BFBZ are primarily attributed to its structural features that allow interaction with various biological targets. Key areas of interest include:
- Anticancer Activity : Studies indicate that BFBZ exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains.
- Inhibition of Enzymatic Activity : BFBZ has been studied for its ability to inhibit specific enzymes related to cancer proliferation.
The mechanism by which BFBZ exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Interaction with DNA : The compound may intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
- Enzyme Inhibition : BFBZ has shown potential in inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the effectiveness of other chemotherapeutic agents.
Anticancer Activity
A study evaluated the effects of BFBZ on the MDA-MB-436 breast cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics like Olaparib. The compound demonstrated an IC50 value of approximately 25 µM, indicating promising anticancer activity .
Antimicrobial Studies
Research has also explored the antimicrobial properties of BFBZ against various pathogens. In vitro tests showed that BFBZ exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What conceptual models explain the compound’s role in supramolecular assembly or host-guest chemistry?
- Methodological Answer : The planar benzimidazole core and aldehyde termini enable π-π stacking and hydrogen bonding. Isothermal titration calorimetry (ITC) quantifies binding constants with macrocyclic hosts (e.g., cucurbit[n]urils). Molecular dynamics simulations predict self-assembly pathways in aqueous/organic interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
